molecular formula C13H22N2O4 B1424479 (S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid CAS No. 1263078-15-4

(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid

Cat. No. B1424479
CAS RN: 1263078-15-4
M. Wt: 270.32 g/mol
InChI Key: BTAMWJTZKFBRPP-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves a positively charged derivatization reagent, i.e., (S)-pyrrolidine-2-carboxylic acid N-(N’-methylpyridine-2-yl)amide (PCP2-Me) . The separation efficiency and detection sensitivity were compared to (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2) which was previously reported as a chiral derivatization reagent for carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound includes a highly proton-affinitive moiety . This structure increases the sensitivity of the compound, making it usable for the determination of chiral carboxylic acids .

Scientific Research Applications

Chiral Derivatization Agent for LC-ESI-MS/MS

This compound can serve as a chiral derivatization agent. It has been evaluated for the enantioseparation of carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs), using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). The derivatization process enhances the detection sensitivity and separation efficiency of chiral carboxylic acids .

Synthesis of α,β-Unsaturated Carbonyl Compounds

The compound can be involved in carbonylation reactions to synthesize α,β-unsaturated carbonyl compounds. These compounds are crucial in organic chemistry and serve as key building blocks. The atom-efficient carbonylation reactions allow the conversion of various substrates into valuable α,β-unsaturated carbonylated products .

Flavoring Agent

As a pyrrolidine derivative, this compound can be used as a flavoring agent. It is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has no safety concerns at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

(2S)-1-[3-[(2S)-2-carboxypyrrolidin-1-yl]propyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c16-12(17)10-4-1-6-14(10)8-3-9-15-7-2-5-11(15)13(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAMWJTZKFBRPP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCN2CCCC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCN2CCC[C@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(S)-1-(3-((S)-2-Carboxypyrrolidin-1-YL)propyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.